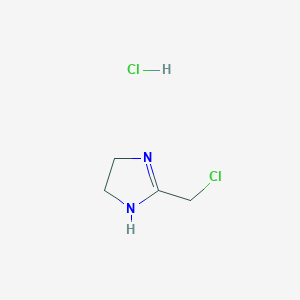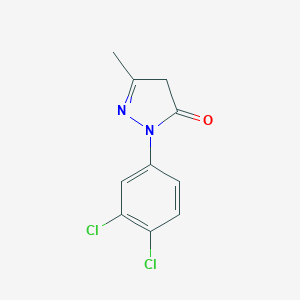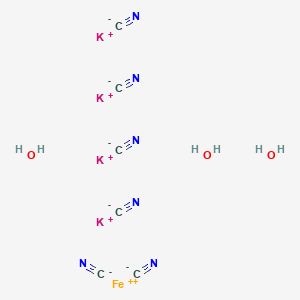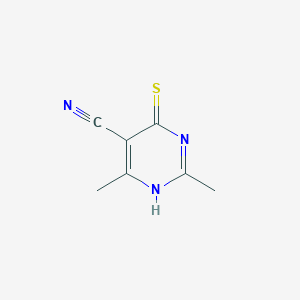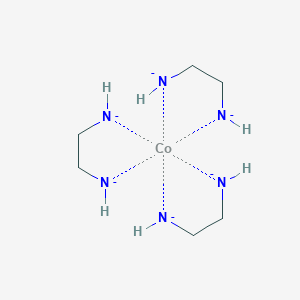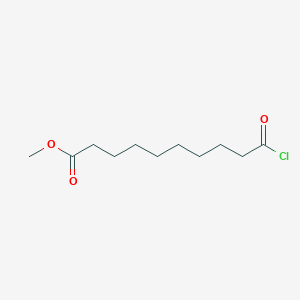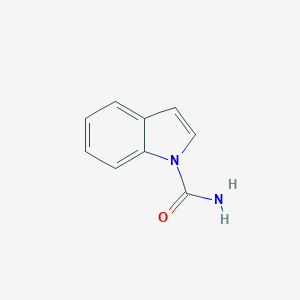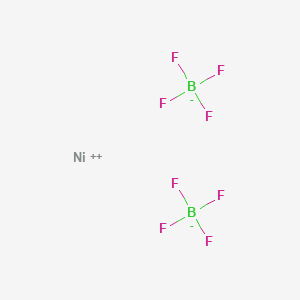
Nickel fluoroborate
Overview
Description
Nickel fluoroborate, also known as nickel(II) tetrafluoroborate, is an inorganic compound with the chemical formula Ni(BF₄)₂. It is commonly used in electroplating baths due to its ability to provide a smooth and uniform nickel coating. The compound is typically found in solution form, often in water, and is known for its high solubility and stability .
Mechanism of Action
Target of Action
Nickel fluoroborate, also known as nickel tetrafluoroborate, is a compound that primarily targets enzymes in organisms from all kingdoms of life . These enzymes, which include urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase, play crucial roles in various biological processes .
Mode of Action
This compound interacts with its targets by participating in the activation and inactivation of enzymatic pathways involved in cell defenses against oxidative damage . For instance, it has been reported that this compound can induce cell cycle arrest in different phases, including G0/G1, S, and G2/M . This is achieved through the regulation of various biochemical pathways and the interaction with key proteins such as cyclin D1, cyclin-dependent kinases 4 (CDK4), and others .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to disrupt the photosynthetic function of higher plants and severely degrade soil fertility . In humans, this compound can cause many chronic diseases, including allergy, cardiovascular and kidney diseases, lung fibrosis, lung and nasal cancer . The molecular mechanisms of nickel-induced toxicity are thought to involve mitochondrial dysfunctions and oxidative stress .
Pharmacokinetics
It is known that this compound is soluble in water and the resulting solutions contain moderate concentrations of hydrogen ions This suggests that the compound could be absorbed and distributed in the body through the bloodstream
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can cause cell cycle arrest, leading to potential cytotoxic effects . This compound can also induce oxidative stress, leading to DNA damage and potentially contributing to carcinogenesis . Moreover, this compound can affect the photosynthetic function of plants, leading to reduced soil fertility .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Industrial pollution, use of liquid and solid fuels, as well as municipal and industrial waste can increase the environmental concentration of nickel, thereby influencing its bioavailability and toxicity . Moreover, the pH of the environment can affect the solubility and therefore the bioavailability of this compound .
Biochemical Analysis
Biochemical Properties
Nickel fluoroborate interacts with various enzymes, proteins, and other biomolecules. It is known to react as an acid to neutralize bases
Cellular Effects
This compound’s effects on cells are not well studied. Nickel, a component of this compound, is known to induce physiological and transcriptomic responses that are distinct from a simple iron deficiency response . It can stimulate growth when urea is the sole nitrogen source but has slight or no effect with other nitrogen sources .
Molecular Mechanism
The molecular mechanism of this compound’s action is not well understood. The compound is acidic and generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0
Temporal Effects in Laboratory Settings
Nickel, a component of this compound, has been associated with oxidative stress and competition with essential micro-elements including iron .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Nickel, a component of this compound, has been shown to cause tissue histopathology, oxidative damage, inflammatory responses, and genotoxicity in various animal models .
Metabolic Pathways
Nickel, a component of this compound, is known to play an important role in plant biology, limiting the toxic accumulation of urea and recycling nitrogen .
Transport and Distribution
Nickel, a component of this compound, is known to be transported across cell membranes to provide it for incorporation into nickel-containing enzymes .
Subcellular Localization
Nickel, a component of this compound, has been shown to be associated with the cell wall, with the remaining nickel being associated with citrate and histidine, which are interpreted as being localized primarily in the vacuole and cytoplasm, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel fluoroborate can be synthesized by reacting nickel salts, such as nickel carbonate or nickel hydroxide, with fluoroboric acid (HBF₄). The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:
Ni(OH)2+2HBF4→Ni(BF4)2+2H2O
This reaction produces this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, this compound is often produced through the electrolysis of nickel in a solution containing fluoroboric acid. This method ensures high purity and concentration of the resulting compound. The electrolysis process involves passing an electric current through the solution, which facilitates the dissolution of nickel into the fluoroboric acid, forming this compound .
Chemical Reactions Analysis
Types of Reactions: Nickel fluoroborate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide (NiO) and boron trifluoride (BF₃).
Reduction: It can be reduced to elemental nickel and boron trifluoride.
Substitution: this compound can participate in substitution reactions where the fluoroborate ion (BF₄⁻) is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium chloride (NaCl) or potassium iodide (KI) can be used to replace the fluoroborate ion.
Major Products:
Oxidation: Nickel oxide (NiO) and boron trifluoride (BF₃).
Reduction: Elemental nickel (Ni) and boron trifluoride (BF₃).
Substitution: Nickel chloride (NiCl₂) or nickel iodide (NiI₂) and the corresponding fluoroborate salts.
Scientific Research Applications
Comparison with Similar Compounds
- Nickel sulfate (NiSO₄)
- Nickel chloride (NiCl₂)
- Nickel acetate (Ni(C₂H₃O₂)₂)
- Nickel nitrate (Ni(NO₃)₂)
Properties
IUPAC Name |
nickel(2+);ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Ni/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWSZAKRMXIKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8Ni | |
| Record name | NICKEL FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884766 | |
| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nickel fluoroborate is a green odorless aqueous solution. Sinks in and mixes with water. (USCG, 1999), Green liquid; [CAMEO] Apple-green needles; [Ullmann] | |
| Record name | NICKEL FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nickel(II) fluoborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.5 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | NICKEL FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
14708-14-6 | |
| Record name | NICKEL FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8883 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


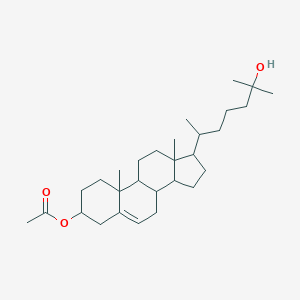

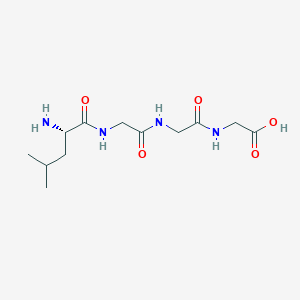


![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)
